![molecular formula C15H17N3O2 B7514086 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide](/img/structure/B7514086.png)
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide, also known as AEP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors.
Wissenschaftliche Forschungsanwendungen
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including as a tool for studying the mechanisms of action of certain neurotransmitters and receptors. It has been found to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has also been used to study the effects of serotonin on the activity of GABAergic interneurons in the hippocampus, a brain region involved in learning and memory.
Wirkmechanismus
The mechanism of action of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves its selective binding to the serotonin 5-HT1A receptor. This binding leads to the activation of intracellular signaling pathways, which in turn modulate the activity of downstream effectors such as ion channels and enzymes. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to increase the activity of GABAergic interneurons in the hippocampus, which may underlie its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the activity of GABAergic interneurons in the hippocampus, which may contribute to its anxiolytic and antidepressant effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is highly selective for the serotonin 5-HT1A receptor, which allows for the study of specific signaling pathways and downstream effects. 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has been found to have minimal side effects and is well-tolerated in animals. However, 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide has some limitations for use in lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not well-understood. Further research is needed to determine its safety and efficacy for use in humans.
Zukünftige Richtungen
There are several future directions for research on 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide. One area of research is the development of more selective and potent compounds that target the serotonin 5-HT1A receptor. Another area of research is the investigation of the effects of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, further research is needed to determine the safety and efficacy of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide for use in humans, including its potential use as a therapeutic agent for anxiety and depression.
Synthesemethoden
The synthesis of 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide involves the reaction of 3-ethynylaniline with acetic anhydride and piperazine. The reaction is carried out under reflux conditions in the presence of a catalyst such as pyridine. The product is then purified by recrystallization to obtain pure 4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide.
Eigenschaften
IUPAC Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-13-5-4-6-14(11-13)16-15(20)18-9-7-17(8-10-18)12(2)19/h1,4-6,11H,7-10H2,2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHLXBKZOGFSPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)NC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(3-ethynylphenyl)piperazine-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.